fliH protein - 138414-67-2

fliH protein

Catalog Number: EVT-1520359
CAS Number: 138414-67-2
Molecular Formula: C20H28N2O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FliH protein is primarily sourced from motile bacteria such as Salmonella enterica and Escherichia coli. It belongs to a class of proteins known as flagellar motor proteins, which are integral to the motility of these organisms. The classification of FliH can be understood within the broader context of bacterial motility proteins, which include various structural and regulatory proteins that contribute to flagellar assembly and function.

Synthesis Analysis

Methods

The synthesis of FliH protein can be studied through several methods, including ribosome profiling and pulse-chase experiments. Ribosome profiling allows researchers to quantify translation rates and understand how FliH is synthesized in response to different cellular conditions. Pulse-chase experiments involve labeling newly synthesized proteins with isotopes to track their incorporation into functional complexes over time.

Technical Details

In ribosome profiling, translation elongation is often arrested using cycloheximide, allowing for the analysis of ribosome occupancy on mRNA transcripts. This method provides insights into the synthesis rates of FliH by comparing simulated ribosome profiles with experimental data. Additionally, pulse-chase experiments using stable isotopes enable researchers to measure the dynamics of FliH synthesis and degradation within bacterial cells.

Molecular Structure Analysis

Structure

FliH protein exhibits a complex structure characterized by distinct functional domains that facilitate its interaction with other flagellar proteins. The N-terminal domain is involved in binding to other components of the flagellar export system, while the C-terminal domain appears to play a role in stabilizing these interactions.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide detailed insights into the three-dimensional conformation of FliH. These studies reveal critical residues that are essential for its function and interactions within the flagellar assembly complex.

Chemical Reactions Analysis

Reactions

FliH participates in various biochemical reactions related to flagellar assembly. It acts as a chaperone for other flagellar components, ensuring their proper folding and incorporation into the growing flagellum. Additionally, FliH may interact with ATPases that provide energy for the secretion process.

Technical Details

The interactions between FliH and other proteins can be studied using co-immunoprecipitation assays or yeast two-hybrid systems. These techniques allow researchers to elucidate the specific binding partners of FliH and characterize the biochemical pathways involved in flagellar assembly.

Mechanism of Action

Process

FliH functions primarily by facilitating the export of flagellar components across the inner membrane of bacteria. It acts as a regulatory protein that ensures the correct timing and order of assembly for flagellar subunits, coordinating their transport through the export apparatus.

Data

Studies have shown that mutations within specific domains of FliH can disrupt its function, leading to defects in flagellar assembly and motility. Genetic analyses have identified critical residues necessary for its interaction with other proteins involved in this process.

Physical and Chemical Properties Analysis

Physical Properties

FliH protein is soluble in aqueous solutions and exhibits stability under physiological conditions typical for bacterial environments. Its molecular weight typically ranges between 30-40 kilodaltons, depending on species-specific variations.

Chemical Properties

FliH contains various amino acids that confer specific chemical properties essential for its function. For instance, charged residues facilitate interactions with other proteins, while hydrophobic regions may play roles in membrane association during flagellar assembly.

Applications

Scientific Uses

FliH protein serves as an important model for studying bacterial motility and protein-protein interactions within complex biological systems. Understanding its structure and function can provide insights into bacterial pathogenesis and potential targets for antimicrobial therapies. Additionally, research on FliH contributes to broader fields such as synthetic biology, where engineered motility systems could be developed for novel applications in biotechnology.

Introduction to FliH Protein

Historical Discovery and Early CharacterizationFliH was first identified in Salmonella enterica through genetic screens for motility-deficient mutants. Early studies revealed that deletions in fliH resulted in complete loss of flagellar assembly, implicating it as an essential component of the flagellar type III secretion system (fT3SS) [5] [7]. Purification studies in the 1990s demonstrated that FliH forms stable dimers in solution and interacts directly with the ATPase FliI and the regulator FliJ [5]. Notably, fliH null mutants accumulated cytoplasmic flagellar subunits (e.g., FliC, FlgK) but showed intact transmembrane export gates, positioning FliH as a cytoplasmic facilitator of substrate targeting [7] [8].

Structural Overview

FliH functions as a core component of the cytoplasmic ATPase complex (stoichiometry: FliH12-FliI6-FliJ1), which docks onto the transmembrane export gate (FlhA/FlhB/FliP/FliQ/FliR) via direct FliH-FlhA interactions [4] [5]. Key structural features include:

  • Dimeric Coiled-Coil Domains: FliH homodimers adopt elongated helical structures via C-terminal dimerization domains, forming a flexible "tether" between FliI and the export apparatus [3] [5].
  • N-terminal FliI-Binding Sites: Residues 1–50 bind the N-terminal domain of FliI, inhibiting ATP hydrolysis until the complex engages the export gate [5] [7].
  • Central FliJ-Binding Region: A hydrophobic groove anchors FliJ, the central stalk protein, enabling conformational activation of FlhA [5].

Table 1: Structural Motifs of FliH

DomainResiduesFunctionInteracting Partners
N-terminal1–50FliI binding/ATPase regulationFliI, FliJ
Central helical51–120FliJ docking/energy transmissionFliJ, FlhAC
C-terminal dimer121–235Dimerization/export gate anchoringFliH (self), FlhAC

Evolutionary Context

FliH exhibits deep evolutionary relationships with non-catalytic subunits of proton-translocating ATPases:

  • Homology to FOF1 ATPase b/δ subunits: PSI-BLAST analyses revealed sequence similarity between FliH/YscL (vT3SS) and the b-subunit of F-type ATPases (e.g., E. coli AtpF; 18% identity) and the E-subunit of vacuolar ATPases (e.g., Methanocaldococcus jannaschii; 20% identity) [3]. This conservation extends to functional parallels:
  • Both FliH and AtpF dimerize via C-terminal coiled coils.
  • Both tether catalytic complexes (FliI6/F1-ATPase) to membrane-embedded engines (export gate/FO).
  • Domain Fusion in V-ATPases: The V-ATPase E subunit represents a fusion of FliH-like and δ-subunit-like domains, suggesting ancestral gene duplication events [3].
  • Conservation in Pathogenic Secretion Systems: Yersinia YscL (T3SS) shares 27% sequence identity with FliH, confirming a universal role in type III secretion [3].

Table 2: Evolutionary Homologs of FliH

HomologSystemOrganismIdentityKey Shared Function
AtpF (b-subunit)F-type ATPaseE. coli18%Stator assembly/energy coupling
VmaE (E-subunit)V-type ATPaseSaccharomyces cerevisiae20%Central stalk anchoring
YscLType III secretionYersinia pestis27%ATPase complex assembly

Properties

CAS Number

138414-67-2

Product Name

fliH protein

Molecular Formula

C20H28N2O5

Synonyms

fliH protein

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